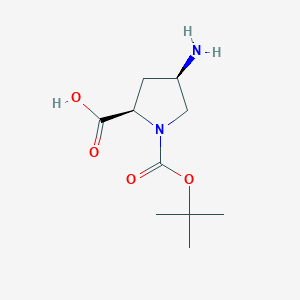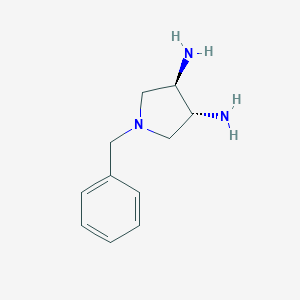![molecular formula C6H7NO3 B163880 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene CAS No. 131059-15-9](/img/structure/B163880.png)
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene, also known as NOBH, is a bicyclic compound with a nitro group and an oxygen atom in its structure. It has been the subject of scientific research due to its potential applications in various fields, including organic synthesis and material science.
Scientific Research Applications
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. It can be used as a building block for the synthesis of other compounds, such as bicyclic lactones and nitroalkenes. It has also been used in the development of new materials, such as polymers and dendrimers. In medicinal chemistry, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been investigated for its potential as an anti-cancer agent and as a precursor for the synthesis of nitric oxide donors.
Mechanism of Action
The mechanism of action of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene is not fully understood, but it is believed to involve the nitro group and the oxygen atom in its structure. The nitro group can undergo reduction to form a nitroso group, which can then release nitric oxide. This can lead to various physiological effects, such as vasodilation and anti-inflammatory activity.
Biochemical and Physiological Effects
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. In addition, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been shown to have vasodilatory effects, which may be useful in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has several advantages for lab experiments, including its high yield and purity, as well as its versatility as a building block for the synthesis of other compounds. However, its potential toxicity and instability may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene. One possible direction is the development of new materials based on 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene, such as polymers and dendrimers. Another direction is the investigation of its potential as an anti-cancer agent and as a nitric oxide donor for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene and its physiological effects.
Conclusion
In conclusion, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene is a bicyclic compound with a nitro group and an oxygen atom in its structure. It has potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. Its mechanism of action and physiological effects are still being investigated, but it has shown promise as an anti-cancer agent and as a nitric oxide donor. Further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene involves the reaction of 2-nitropropene and ethylene oxide in the presence of a catalyst, such as potassium tert-butoxide. The product is obtained in good yield and purity, making it a viable option for further research.
properties
CAS RN |
131059-15-9 |
|---|---|
Product Name |
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene |
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
1-nitro-7-oxabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C6H7NO3/c8-7(9)6-4-2-1-3-5(6)10-6/h2,4-5H,1,3H2 |
InChI Key |
QKNODWWVQULKRM-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)(C=C1)[N+](=O)[O-] |
Canonical SMILES |
C1CC2C(O2)(C=C1)[N+](=O)[O-] |
synonyms |
7-Oxabicyclo[4.1.0]hept-2-ene, 1-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)
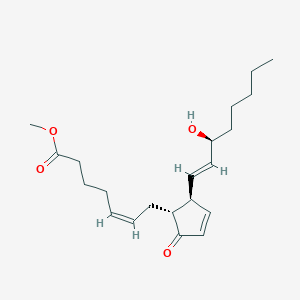



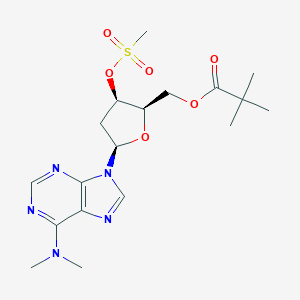

![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
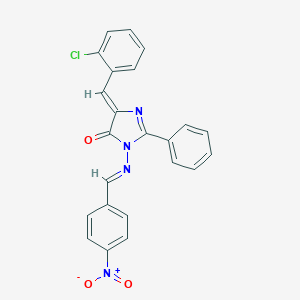
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)

